molecular formula C13H10N2O6S B1623249 4-(3-Nitro-benzenesulfonylamino)-benzoic acid CAS No. 59923-19-2

4-(3-Nitro-benzenesulfonylamino)-benzoic acid

Cat. No. B1623249
CAS RN: 59923-19-2
M. Wt: 322.3 g/mol
InChI Key: CXOGYGMKNVZTHS-UHFFFAOYSA-N
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Description

4-(3-Nitro-benzenesulfonylamino)-benzoic acid is a complex organic compound. It contains a benzenesulfonyl group, a nitro group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. One possible method could involve the sulfonation of benzene to form benzenesulfonic acid, which could then be converted to benzenesulfonyl chloride . This could then be reacted with an appropriate amine to introduce the amino group . The nitro group could potentially be introduced through a nitration reaction . Finally, the carboxylic acid group could be introduced through a suitable functional group transformation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, with the sulfonyl, nitro, and carboxylic acid groups attached at different positions . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

As an aromatic compound with multiple functional groups, 4-(3-Nitro-benzenesulfonylamino)-benzoic acid would be expected to undergo a variety of chemical reactions. The sulfonyl group could undergo substitution reactions with various nucleophiles . The nitro group could participate in reduction reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and carboxylic acid groups would likely make the compound acidic . The compound would likely be soluble in polar solvents due to the presence of these polar functional groups .

Scientific Research Applications

Corrosion Inhibition

4-(3-Nitro-benzenesulfonylamino)-benzoic acid, or derivatives thereof, show potential applications in corrosion inhibition. A study by Chaouiki et al. (2018) explored the use of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds, including variants of nitrobenzenesulfonylamino benzoic acid, demonstrated effective corrosion inhibition properties, confirmed through gravimetric methods, polarization curves, and electrochemical impedance spectroscopy (Chaouiki et al., 2018).

Chemical Synthesis

In the field of chemical synthesis, nitrobenzenesulfonylamino benzoic acid derivatives have been employed as key intermediates in various chemical transformations. Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, derived from nitrobenzenesulfonyl chloride, in solid-phase synthesis. These compounds have facilitated the creation of diverse privileged scaffolds and unusual rearrangements (Fülöpová & Soural, 2015).

Luminescent Properties in Coordination Compounds

Sivakumar et al. (2010) investigated the influence of substituents on luminescent properties in lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. They found that electron-withdrawing and electron-donating groups significantly affected the photophysical properties of these compounds, highlighting the potential of nitrobenzenesulfonylamino benzoic acid derivatives in this area (Sivakumar et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a synthetic intermediate, its mechanism of action would involve its reactivity with other compounds in a synthetic sequence .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling 4-(3-Nitro-benzenesulfonylamino)-benzoic acid. The compound could potentially be harmful if swallowed or if it comes into contact with the skin or eyes .

Future Directions

The future directions for research on this compound could include further exploration of its reactivity and potential applications. For example, it could be investigated as a synthetic intermediate for the preparation of other complex organic compounds .

properties

IUPAC Name

4-[(3-nitrophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S/c16-13(17)9-4-6-10(7-5-9)14-22(20,21)12-3-1-2-11(8-12)15(18)19/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOGYGMKNVZTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389075
Record name 4-(3-Nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitro-benzenesulfonylamino)-benzoic acid

CAS RN

59923-19-2
Record name 4-(3-Nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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